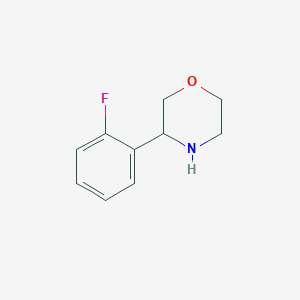

3-(2-Fluorophenyl)morpholine

Übersicht

Beschreibung

3-(2-Fluorophenyl)morpholine is a chemical compound with the molecular formula C10H12FNO . It is used for the management and prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV) in cancer patients .

Synthesis Analysis

The synthesis of morpholines has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds . Recent advances in the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds have been reported .Molecular Structure Analysis

The molecular structure of 3-(2-Fluorophenyl)morpholine consists of a morpholine ring attached to a fluorophenyl group . The morpholine (1,4-oxazinane) motif is a common feature in many biologically relevant compounds .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

“3-(2-Fluorophenyl)morpholine” and its derivatives have been synthesized and characterized to explore their chemical properties and potential applications. For instance, the synthesis and antidepressive activity of related compounds have been investigated, demonstrating the chemical's relevance in medicinal chemistry. Compounds like 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride show promising antidepressant activities, highlighting the importance of structural modifications in enhancing biological activity (Tao Yuan, 2012). Moreover, studies on isomers and related compounds, such as (Z)-3-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)-1-morpholinoprop-2-en-1-one, provide insights into their crystal structure and potential as fungicides (B. Chai, Changling Liu, 2011).

Pharmacological and Biological Activity

Research into “3-(2-Fluorophenyl)morpholine” derivatives extends into their pharmacological applications. One derivative demonstrated remarkable anti-tuberculosis activity, as well as superior anti-microbial properties, indicating its potential in treating infectious diseases (Mamatha S.V, M. Bhat, Sagar B K, Meenakshi S.K., 2019). Similarly, another study showcased the synthesis of an NK(1) receptor antagonist, underlining the compound's therapeutic potential in addressing conditions like emesis and depression (T. Harrison, A. P. Owens, B. Williams, C. Swain, A. Williams, E. Carlson, W. Rycroft, F. Tattersall, M. Cascieri, G. Chicchi, S. Sadowski, N. Rupniak, R. Hargreaves, 2001).

Antitumor and Antimicrobial Activities

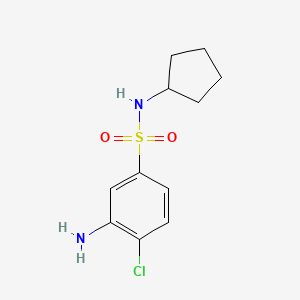

Derivatives of “3-(2-Fluorophenyl)morpholine” have shown significant antitumor and antimicrobial activities. One study highlighted a compound's distinct inhibition on the proliferation of various cancer cell lines, suggesting its utility in cancer research and therapy (Zhi-hua Tang, W. Fu, 2018). Another research effort synthesized and evaluated a series of sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline for their antimicrobial activity, indicating the broad potential of these compounds in combating microbial infections (D. B. Janakiramudu, D. Subba Rao, C. Srikanth, S. Madhusudhana, Poojary Sreenivasa Murthy, M. NagalakshmiDevamma, P. V. Chalapathi, C. Naga Raju, 2017).

Lysosome-Targetable Fluorescent Probes

Further extending its applications, a morpholine-type naphthalimide chemsensor derived from “3-(2-Fluorophenyl)morpholine” was developed as a lysosome-targeted fluorometric sensor for trivalent metal ions, demonstrating its utility in cellular imaging and metal ion detection (F. Ye, Nan Wu, Ping Li, Yulong Liu, Shijie Li, Ying Fu, 2019).

Safety and Hazards

Wirkmechanismus

Target of Action

It is known that morpholine derivatives can interact with various enzymes and receptors, influencing their activity .

Mode of Action

Morpholine derivatives are known to interact with their targets, leading to changes in the target’s function . The fluorophenyl group may enhance the compound’s binding affinity to its targets .

Biochemical Pathways

It is known that morpholine derivatives can influence various biochemical pathways depending on their specific targets .

Result of Action

Based on the known effects of morpholine derivatives, it can be inferred that the compound may influence cellular processes related to its targets .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3-(2-Fluorophenyl)morpholine . .

Eigenschaften

IUPAC Name |

3-(2-fluorophenyl)morpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO/c11-9-4-2-1-3-8(9)10-7-13-6-5-12-10/h1-4,10,12H,5-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTLPOEHMACVZTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Fluorophenyl)morpholine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(Furan-2-yl)-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B3073175.png)

![{3-[4-(2-Methylbenzyl)piperazin-1-yl]propyl}amine](/img/structure/B3073273.png)